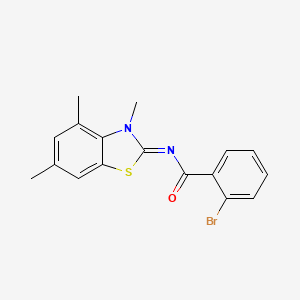

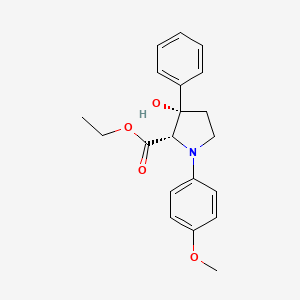

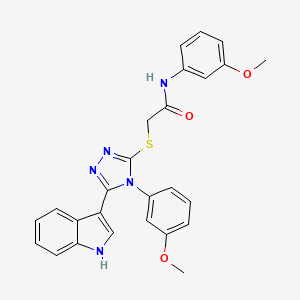

2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

A study by Saeed (2009) explores the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating a cleaner, more efficient, and faster method for synthesizing similar compounds compared to traditional thermal heating. This technique could be applied to the synthesis of 2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide to improve yield and efficiency Saeed, 2009.

Antifungal and Antimicrobial Activities

Patel and Baldaniya (2016) synthesized a series of indole fused triazine derivatives from benzothiazole, which were tested for antimicrobial activity. This research indicates the potential of benzothiazole derivatives, including those structurally related to the compound , to serve as potent agents against microbial strains Patel & Baldaniya, 2016.

Copper-Catalyzed Intramolecular Cyclization

Wang et al. (2008) described a copper-catalyzed intramolecular cyclization process to synthesize N-benzothiazol-2-yl-amides, showcasing a method that could be relevant for synthesizing compounds with similar functional groups. This process highlights the utility of copper catalysis in forming complex organic structures efficiently Wang et al., 2008.

Diuretic Activity

Yar and Ansari (2009) investigated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Although not directly related to the compound , this study suggests that benzothiazole derivatives can exhibit significant biological activities, which might extend to similar compounds in therapeutic contexts Yar & Ansari, 2009.

Direcciones Futuras

Future directions for research on “2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and biological properties. Given the biological properties of benzothiazoles , this compound could potentially have interesting applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXYTSMDQNYQIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)

![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2636197.png)